molecular formula C14H21NO B5703944 N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

Cat. No.: B5703944
M. Wt: 219.32 g/mol
InChI Key: YRFCEALZZPDKNC-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound with a complex structure that includes an ethyl group, a methoxyphenyl group, and a methylprop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzyl chloride with N-ethyl-2-methylprop-2-en-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amines or alkanes.

    Substitution: Formation of substituted amines or halides.

Scientific Research Applications

N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[(2-methoxyphenyl)methyl]ethanamine
  • N-ethyl-N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
  • N-ethyl-N-[(2-methoxyphenyl)methyl]butan-2-amine

Uniqueness

N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine is unique due to its specific structural features, such as the presence of both an ethyl group and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-8-6-7-9-14(13)16-4/h6-9H,2,5,10-11H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFCEALZZPDKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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